

Discontinued Anti-CD70 Agent AMG 172 Shows Limited Efficacy in Renal Cell Carcinoma

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Compound of Interest		
Compound Name:	Antitumor agent-172	
Cat. No.:	B15621333	Get Quote

The investigational antibody-drug conjugate (ADC) AMG 172 demonstrated a manageable safety profile but limited anti-tumor activity in a Phase I clinical trial for relapsed or refractory clear cell renal cell carcinoma (ccRCC), leading to the discontinuation of its development. This guide provides a comprehensive comparison of AMG 172 with current therapeutic alternatives, supported by available clinical trial data and detailed experimental protocols.

AMG 172 is an ADC composed of a monoclonal antibody targeting CD70 (also known as CD27L), a protein expressed on the surface of some cancer cells, linked to the cytotoxic agent maytansinoid DM1.[1] The rationale behind this approach is to selectively deliver the potent chemotherapy payload to tumor cells, thereby minimizing systemic toxicity. However, the first-in-human study revealed that while the drug was tolerated, its efficacy in a heavily pretreated patient population was modest.[1]

Comparative Analysis of Clinical Trial Results

The clinical trial landscape for relapsed or refractory renal cell carcinoma has evolved significantly, with several targeted therapies and immunotherapies demonstrating superior efficacy compared to the outcomes observed with AMG 172. The following tables summarize the key findings from the respective clinical trials.



AMG 172 (Phase I)[1]					
Metric			Result		
Objective Response Rate (ORR)			5.4% (Partial Response)		
Stable Disease (SD)			16.2%		
Progressive Disease (PD)			35.1%		
Maximum Tolerated Dose (MTD)			1.6 mg/kg biweekly		
Most Common Adverse Events (≥35%)		Thrombocytopenia (59%), Nausea (54%), Decreased appetite (49%), Vomiting (46%), Fatigue (35%)			
Alternative Therapies: Efficacy in Relapsed/Refra ctory RCC					
Drug	Trial	Median Progress Survival	ion-Free (PFS)	Objective Response Rate (ORR)	Median Overall Survival (OS)
Tivozanib	TIVO-3[2][3]	5.6 mont	hs	18%	16.4 months
Cabozantinib	METEOR[4]	7.4 mont	hs	21%	21.4 months
Lenvatinib + Everolimus	Phase II[5]	14.6 mor	nths	37%	25.5 months
Belzutifan	LITESPARK- 005[6][7]	Not Report (25% recoin risk of progress everolime	luction ion vs.	22.7%	Not yet statistically significant
Nivolumab	CheckMate 025[8]	4.6 mont	hs	25%	25.0 months



Alternative Therapies: Key Grade 3/4 Adverse Events	
Drug	Most Common Grade 3/4 Adverse Events
Tivozanib	Hypertension (24%)[9]
Cabozantinib	Hypertension, Diarrhea, Fatigue, Palmar-plantar erythrodysesthesia[4]
Lenvatinib + Everolimus	Diarrhea (20%), Anemia (12%)[5]
Belzutifan	Anemia, Fatigue[7]
Nivolumab	Fatigue, Nausea, Pruritus[8]

Experimental Protocols AMG 172 First-in-Human Study (NCT01497821)

This was an open-label, adaptive dose-exploration Phase I study in patients with relapsed or refractory clear cell renal cell carcinoma who had received at least two prior therapies.[1][10] [11] The trial consisted of two parts: a dose-exploration phase to determine the maximum tolerated dose (MTD) and a dose-expansion phase.[10][11] AMG 172 was administered intravenously every two weeks.[1] Doses ranging from 0.15 mg/kg to 2.4 mg/kg were studied in the dose-exploration phase.[1] The primary objectives were to evaluate the safety and pharmacokinetics of AMG 172, while a secondary objective was to assess the objective response rate.[10]

TIVO-3 (Tivozanib)

The TIVO-3 trial was a randomized, open-label, multicenter Phase III study that enrolled patients with highly refractory metastatic RCC who had failed at least two prior regimens.[3] Patients were randomized 1:1 to receive either oral tivozanib or sorafenib.[3] The primary endpoint was progression-free survival.[9]

METEOR (Cabozantinib)

The METEOR trial was a randomized, open-label, Phase III study that enrolled patients with advanced RCC who had progressed after at least one prior vascular endothelial growth factor



receptor (VEGFR) tyrosine kinase inhibitor (TKI) therapy. Patients were randomized to receive either oral cabozantinib or everolimus. The primary endpoint was progression-free survival.[4]

Lenvatinib + Everolimus Phase II Trial

This was a randomized, open-label, multicenter Phase II trial for patients with metastatic RCC who had progressed after one prior VEGF-targeted therapy.[5] Patients were randomized to receive lenvatinib plus everolimus, lenvatinib alone, or everolimus alone.[5] The primary endpoint was progression-free survival.[5]

LITESPARK-005 (Belzutifan)

The LITESPARK-005 trial was a randomized, open-label, active-controlled Phase III study that enrolled patients with metastatic clear cell RCC who had progressed after treatment with both an immune checkpoint inhibitor and an anti-angiogenic therapy.[12] Patients were randomized to receive either belzutifan or everolimus.[12] The primary endpoint was progression-free survival.[6]

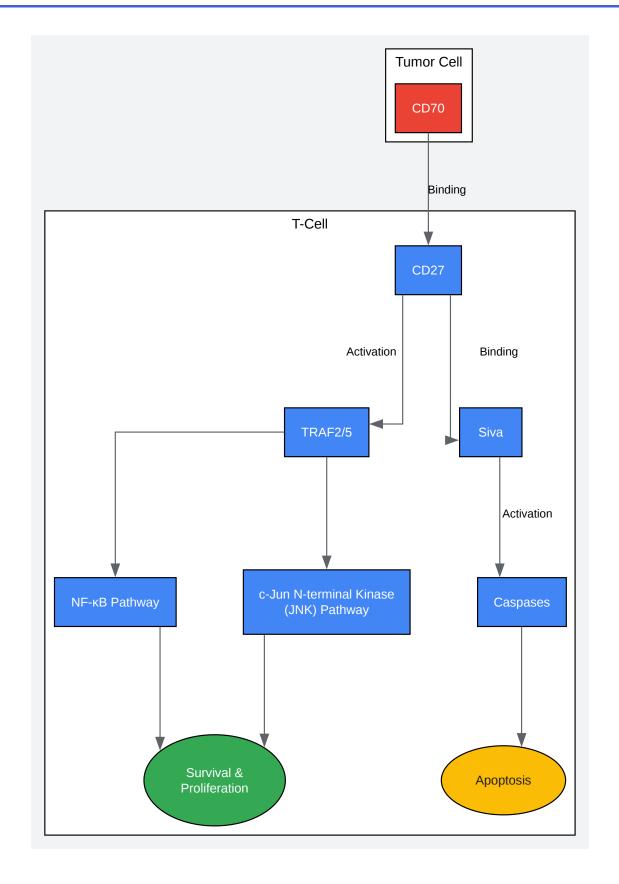
CheckMate 025 (Nivolumab)

The CheckMate 025 trial was a randomized, open-label, Phase III study in patients with advanced clear cell RCC who had received one or two prior anti-angiogenic treatment regimens. Patients were randomized to receive either intravenous nivolumab or oral everolimus. The primary endpoint was overall survival.[8]

Signaling Pathway and Experimental Workflow

The therapeutic rationale for AMG 172 is based on the interaction between CD70 on tumor cells and its receptor CD27 on immune cells. This signaling pathway plays a role in T-cell costimulation and can also be exploited by tumors to induce immune evasion.



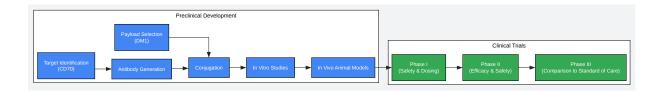


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Caption: CD70-CD27 signaling pathway in the tumor microenvironment.



The experimental workflow for the development and clinical evaluation of a novel antibody-drug conjugate like AMG 172 typically follows a structured path from preclinical research to human trials.



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